molecular formula C19H20N8O B2384494 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097859-13-5

2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2384494
CAS No.: 2097859-13-5
M. Wt: 376.424
InChI Key: FWMQYYOCXISKSS-UHFFFAOYSA-N
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Description

2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety, a piperidine ring, and a pyrazole group. These structural features contribute to its potential as a therapeutic agent, particularly in the treatment of various diseases such as multiple myeloma and autoimmune disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, automated synthesis, and purification processes such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halides, nucleophiles, electrophiles

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may exhibit different biological activities and properties.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one stands out due to its unique combination of structural features, which confer distinct biological activities and therapeutic potential. Its ability to inhibit specific kinases and modulate immune responses makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O/c28-19-5-4-18(25-10-1-8-21-25)23-27(19)14-15-6-11-24(12-7-15)17-3-2-16-20-9-13-26(16)22-17/h1-5,8-10,13,15H,6-7,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMQYYOCXISKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NN5C=CN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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